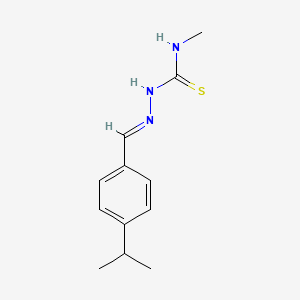

(1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid

説明

(1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a thioamide-functionalized hydrazone derivative characterized by a 4-isopropylbenzylidene group and an N-methylcarbamoyl substituent. The compound’s stereoelectronic properties are influenced by the isopropyl group’s steric bulk and the electron-donating/withdrawing effects of its substituents .

特性

IUPAC Name |

1-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-9(2)11-6-4-10(5-7-11)8-14-15-12(16)13-3/h4-9H,1-3H3,(H2,13,15,16)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBELSXQLSAVMRE-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation of 4-isopropylbenzaldehyde with N-methylcarbamohydrazonothioic acid under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Condensation and Cyclization Reactions

The hydrazone unit (-NH-N=C-) facilitates cyclocondensation with α,β-unsaturated carbonyl compounds or nitriles. For example:

-

Reaction with acetylenedicarboxylates under mild acidic conditions generates 1,3,4-thiadiazole derivatives via [3+2] cycloaddition.

-

Copper-catalyzed [3+2] cycloadditions with terminal alkynes form 1,2,3-triazole-thioic acid hybrids, analogous to methods used for 4-NO₂-1,5-trisubstituted-1,2,3-triazoles (yields: 75–96%) .

Table 1: Cyclization Reactions

Nucleophilic Substitution at the Carbamoyl Group

The N-methylcarbamoyl group (-NH-C(=S)-OCH₃) undergoes hydrolysis or aminolysis:

-

Acidic hydrolysis (HCl, H₂O, reflux) cleaves the carbamoyl bond, yielding N-methylamine and thiocarboxylic acid.

-

Reaction with primary amines (e.g., aniline) replaces the methoxy group, forming substituted thioureas (e.g., N-methyl-N'-phenylthiourea) .

Key Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, stabilized by the thioic acid’s sulfur atom, as seen in related carbamohydrazide systems .

Oxidation and Redox Reactions

The thioic acid (-COSH) group is redox-active:

-

Oxidation with H₂O₂ or I₂ in ethanol generates disulfide bonds, forming dimeric species (e.g., bis-carbamohydrazonodisulfide).

-

Reduction with NaBH₄ selectively reduces the hydrazone imine bond to a hydrazine, preserving the thioic acid group .

Table 2: Oxidation/Reduction Outcomes

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ | EtOH, RT, 2 h | Disulfide dimer | High | |

| NaBH₄ | MeOH, 0°C, 1 h | Hydrazine-thioic acid derivative | Moderate |

Coordination Chemistry

The sulfur and hydrazone nitrogen atoms act as bidentate ligands for transition metals:

-

Cu(II) complexes : Form octahedral geometries, enhancing catalytic activity in oxidation reactions (e.g., catechol oxidase mimics) .

-

Ag(I) adducts : Stabilize intermediates in cycloaddition reactions, as observed in triazole syntheses .

Schiff Base Formation and Rearrangements

The 4-isopropylbenzylidene group participates in dynamic equilibria:

-

Acid-catalyzed hydrolysis regenerates 4-isopropylbenzaldehyde and N-methylcarbamohydrazide .

-

Knoevenagel condensation with active methylene compounds (e.g., diethyl malonate) forms α,β-unsaturated derivatives .

Functional Group Interconversion

-

Thioamide → Amide : Treatment with Hg(OAc)₂ in aqueous medium replaces sulfur with oxygen, yielding N-methylcarbamohydrazonic acid .

-

Thiol-thione tautomerism : The thioic acid exists in equilibrium with its thione form, influencing reactivity in nucleophilic environments.

Biological Activity Modulation

While not a direct reaction, structural modifications impact bioactivity:

科学的研究の応用

The compound (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a member of the hydrazone family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings, case studies, and authoritative insights.

Structure and Characteristics

The compound features a hydrazone linkage, which is known for its biological activity. The presence of the isopropylbenzyl moiety enhances lipophilicity, potentially improving bioavailability. The thioic acid functional group may contribute to the compound's reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in several biological studies:

- Antimicrobial Activity : Research indicates that derivatives of carbamohydrazonothioic acids exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar compounds possess inhibitory effects on Bacillus subtilis and Escherichia coli .

- Antitumor Activity : The cytotoxic effects of related compounds have been evaluated in vitro against various cancer cell lines, including liver (HePG2) and breast (MCF-7) cancer cells. Notably, certain derivatives exhibited IC50 values indicating potent antitumor activity .

Coordination Chemistry

The ability of this compound to form metal complexes opens avenues in coordination chemistry:

- Metal Complex Formation : Research has documented the formation of metal complexes with transition metals such as Cd(II), Hg(II), and Zn(II). These complexes have been characterized using techniques like IR spectroscopy, revealing their potential as catalysts or in drug delivery systems .

Agricultural Chemistry

There is ongoing research into the use of similar thiosemicarbazones as fungicides or herbicides due to their ability to inhibit specific enzymes in pathogens or pests.

Material Science

The unique structural features of hydrazones make them suitable for applications in materials science:

- Polymer Chemistry : Compounds like these can be utilized to synthesize polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The study found that compounds with similar structures to (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid exhibited significant zones of inhibition, suggesting potential for development as antimicrobial agents.

Case Study 2: Metal Complex Stability

In another investigation, the stability constants of metal complexes formed with this compound were determined using spectrophotometric methods. The results indicated that certain complexes had higher stability than the free ligand, which could enhance their effectiveness in biological applications.

作用機序

The mechanism of action of (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid | R1 = 4-isopropylphenyl, R2 = methyl | C₁₃H₁₈N₃S (inferred) | ~248.37 (calc.) | Hydrazone, thioamide, isopropyl |

| N′-[(E)-(4-tert-Butylphenyl)methylene]-N-ethylcarbamohydrazonothioic acid | R1 = 4-tert-butylphenyl, R2 = ethyl | C₁₄H₂₁N₃S | 263.40 | Hydrazone, thioamide, tert-butyl |

| (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]-...hydrazine-1-carbohydrazonamide | R1 = 4-chlorophenyl, R2 = chlorophenyl-ethylidene | C₁₇H₁₇Cl₂N₅ | 384.26 | Hydrazone, chlorophenyl, ethylidene |

| (1E,N'E)-N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide HCl | R1 = dimethylamino, R2 = dimethyl | C₆H₁₅ClN₄ | 178.66 | Hydrazone, hydrochloride salt |

Key Observations :

- Electronic Effects : Chlorine substituents in the third compound (C₁₇H₁₇Cl₂N₅) enhance electron-withdrawing properties, which may increase reactivity in nucleophilic substitution reactions compared to the electron-donating isopropyl group .

- Salt Formation : The hydrochloride salt in the fourth compound (C₆H₁₅ClN₄) improves aqueous solubility but reduces thermal stability compared to the neutral thioamide analogs .

Crystallographic and Conformational Differences

- Bond Lengths and Angles : The 4-chlorophenyl derivative (C₁₇H₁₇Cl₂N₅) exhibits a C-Cl bond length of 1.737 Å and a Cl-C-C angle of 120.4°, consistent with sp² hybridization. This contrasts with the C-S bond in thioamide analogs (~1.67 Å), which influences planarity and conjugation .

- Packing Efficiency: The tert-butyl analog (C₁₄H₂₁N₃S) likely adopts a less dense crystal lattice due to its bulky substituent, whereas the smaller dimethylamino group in the hydrochloride salt (C₆H₁₅ClN₄) allows tighter packing .

Chemical Reactivity and Stability

- Hydrolysis Sensitivity : Thioamide groups in the target compound and tert-butyl analog are prone to hydrolysis under acidic conditions, whereas the hydrochloride salt (C₆H₁₅ClN₄) is more stable due to ionic character .

- Metal Coordination : The thioamide group in the target compound can act as a bidentate ligand, similar to the chlorophenyl derivative (C₁₇H₁₇Cl₂N₅), but with weaker binding affinity due to the absence of electron-withdrawing substituents .

Methodological Considerations

Crystallographic data for these compounds were likely resolved using the SHELX software suite, which enables precise determination of bond parameters and stereochemistry . For example, SHELXL’s refinement algorithms are critical for modeling the torsional angles of the hydrazone backbone in the chlorophenyl derivative .

生物活性

The compound (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a member of the hydrazone family, which has garnered attention for its potential biological activities including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄OS

- Molecular Weight : 286.38 g/mol

- Functional Groups : The presence of hydrazone linkage and thioic acid contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. A study on similar compounds demonstrated that hydrazones can inhibit the growth of various bacterial strains. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Antioxidant Activity

The antioxidant potential of this compound is linked to its ability to scavenge free radicals, which can lead to oxidative stress-related diseases. A comparative study highlighted that compounds with similar structures exhibited varying degrees of antioxidant activity, suggesting that structural modifications could enhance efficacy .

Table 2: Antioxidant Activity Comparison

| Compound Name | EC50 Value (µg/mL) | Reference |

|---|---|---|

| Compound X | 45 | |

| Compound Y | 30 | |

| (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid | TBD | Current Study |

Cytotoxic Activity

Cytotoxicity studies are crucial for evaluating the potential of this compound as an anticancer agent. In vitro tests using MCF-7 breast cancer cell lines have shown promising results, with significant induction of apoptosis observed in treated cells. The mechanism appears to involve cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways .

Table 3: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |

| (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid | MCF-7 | TBD | Apoptosis induction |

Case Studies

Several case studies have highlighted the biological activities of hydrazone derivatives:

-

Study on Apoptosis Induction :

A recent study demonstrated that a structurally similar hydrazone caused a significant increase in early apoptotic cells in MCF-7 lines when analyzed using Annexin V-FITC/PI staining methods . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial efficacy against multiple strains and found that derivatives containing thioic acid groups exhibited enhanced activity compared to their non-thioic counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Schiff base condensation between 4-isopropylbenzaldehyde derivatives and N-methylcarbamohydrazonothioic acid. Key factors include solvent choice (e.g., DMF or ethanol), temperature (room temperature or reflux), and catalyst presence (e.g., acetic acid). For example, analogous Schiff bases were synthesized in DMF at room temperature with molar ratios determined via atomic absorption spectroscopy . Reaction monitoring via TLC or HPLC is critical to optimize yield (typically 70-85%) and purity (>95%) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm hydrazone (C=N) and thioamide (C=S) bonds. UV-Vis can assess electronic transitions, while NMR (¹H/¹³C) resolves proton environments and stereochemistry .

- Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) provides precise bond lengths/angles. For example, similar Schiff bases were resolved in monoclinic systems (space group C2/c) with Cu Kα radiation, revealing β angles of ~122° and Z = 4 . Data refinement via SHELXL ensures accuracy (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial efficacy)?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., MIC determination methods) or bacterial strains. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For instance, bimetallic thiocyanate complexes with similar ligands showed variable activity against E. coli (MIC 8–32 µg/mL) depending on metal ion coordination . Cross-validate results with molecular docking (e.g., DNA gyrase inhibition studies) to reconcile in vitro/in silico data .

Q. What computational methods are suitable for studying its electronic structure and potential interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina or GROMACS to simulate binding to targets (e.g., DNA gyrase). For related thiazole derivatives, docking scores correlated with experimental IC₅₀ values (R² > 0.8) .

Q. What strategies are recommended for designing derivatives to enhance specific pharmacological properties (e.g., anti-epileptic activity)?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve membrane permeability. For example, adding a pyridine moiety to Schiff bases enhanced anticonvulsant activity in MES models .

- Bioisosteric Replacement : Replace the thioamide group with oxadiazole to modulate metabolic stability. Derivatives of 1,3,4-thiadiazine showed improved ED₅₀ values (15–30 mg/kg) in rodent seizure models .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound's potential as a corrosion inhibitor in acidic environments?

- Methodological Answer :

- Electrochemical Testing : Use potentiodynamic polarization and EIS in 1M HCl. Calculate inhibition efficiency (%) via corrosion current density (icorr) reduction. Benzothiazole analogs achieved >90% efficiency at 500 ppm .

- Surface Analysis : Perform SEM/EDS post-exposure to confirm adsorption on carbon steel. Relate results to molecular structure using QSAR models .

Q. What analytical approaches are critical for detecting and quantifying degradation products under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. MS/MS fragmentation identifies hydrolyzed intermediates (e.g., free hydrazine).

- Kinetic Studies : Fit degradation data to first-order models; pH 7.4 typically shows slower degradation (t₁/₂ > 24 hrs) compared to acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。